molecular formula C10H10O2S B14474288 1-Phenylprop-2-yn-1-yl methanesulfinate CAS No. 70000-50-9

1-Phenylprop-2-yn-1-yl methanesulfinate

Cat. No.: B14474288
CAS No.: 70000-50-9
M. Wt: 194.25 g/mol
InChI Key: WJGQJMQGSDSFGP-JLOHTSLTSA-N
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Description

1-Phenylprop-2-yn-1-yl methanesulfinate is an organic compound that belongs to the class of sulfinate esters It is characterized by the presence of a phenyl group attached to a propynyl chain, which is further connected to a methanesulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylprop-2-yn-1-yl methanesulfinate typically involves the reaction of 1-phenylprop-2-yn-1-ol with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methanesulfinyl chloride. The general reaction scheme is as follows:

C6H5CCCH2OH+CH3SOClC6H5CCCH2OSOCH3+HCl\text{C}_6\text{H}_5\text{C}\equiv\text{CCH}_2\text{OH} + \text{CH}_3\text{SOCl} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{CCH}_2\text{OSOCH}_3 + \text{HCl} C6​H5​C≡CCH2​OH+CH3​SOCl→C6​H5​C≡CCH2​OSOCH3​+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenylprop-2-yn-1-yl methanesulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The methanesulfinate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenylprop-2-yn-1-yl methanesulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinates.

    Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenylprop-2-yn-1-yl methanesulfinate involves its reactivity with various nucleophiles and electrophiles. The methanesulfinate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylprop-2-yn-1-yl acetate
  • 1-Phenylprop-2-yn-1-yl pivalate
  • 1-Phenylprop-2-yn-1-yl methanesulfonate

Uniqueness

1-Phenylprop-2-yn-1-yl methanesulfinate is unique due to the presence of the methanesulfinate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the methanesulfinate group can be selectively manipulated.

Properties

CAS No.

70000-50-9

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

1-phenylprop-2-ynyl (R)-methanesulfinate

InChI

InChI=1S/C10H10O2S/c1-3-10(12-13(2)11)9-7-5-4-6-8-9/h1,4-8,10H,2H3/t10?,13-/m1/s1

InChI Key

WJGQJMQGSDSFGP-JLOHTSLTSA-N

Isomeric SMILES

C[S@](=O)OC(C#C)C1=CC=CC=C1

Canonical SMILES

CS(=O)OC(C#C)C1=CC=CC=C1

Origin of Product

United States

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